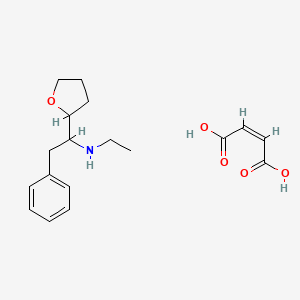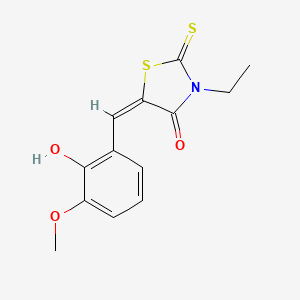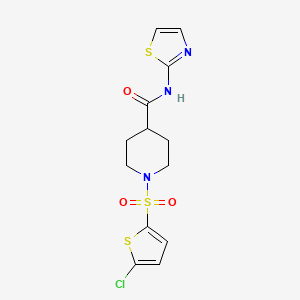
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
科学的研究の応用
Synthesis and Anticancer Potential
Synthesis of Propanamide Derivatives Bearing 4-Piperidinyl-1,3,4-Oxadiazole This study involved the synthesis of propanamide derivatives appended with 4-piperidinyl-1,3,4-oxadiazole, evaluated for their anticancer properties. The compounds exhibited promising anticancer activity, suggesting their potential therapeutic application in cancer treatment. The synthesis approach and the evaluation of their anticancer efficacy highlight the relevance of such derivatives in developing anticancer agents (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer’s Disease Treatment
New Heterocyclic 3-Piperidinyl-1,3,4-Oxadiazole Derivatives In another study, N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to investigate new drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), showcasing potential as therapeutic agents for Alzheimer’s disease (Rehman et al., 2018).
Antimicrobial Studies
Synthesis and Microbial Studies of New Pyridine Derivatives This research focused on synthesizing new pyridine derivatives and evaluating their antibacterial and antifungal activities. The study provided insights into the potential use of these derivatives in combating microbial infections, underscoring the importance of chemical modifications in enhancing biological activity (Patel & Agravat, 2007).
Antimicrobial and Antifungal Activity
Green Synthesis of Thiophenyl Pyrazoles and Isoxazoles A variety of thiophenyl pyrazoles and isoxazoles were synthesized using a green approach, showing potential antibacterial activity against various strains. This study highlights the environmental benefits of adopting green chemistry practices in synthesizing compounds with antimicrobial properties (Sowmya et al., 2018).
特性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S3/c14-10-1-2-11(22-10)23(19,20)17-6-3-9(4-7-17)12(18)16-13-15-5-8-21-13/h1-2,5,8-9H,3-4,6-7H2,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRZXLHXRFGMEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

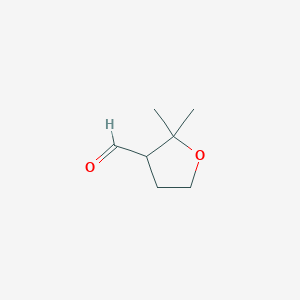
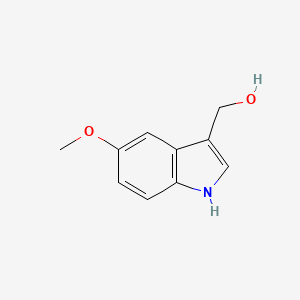
![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)
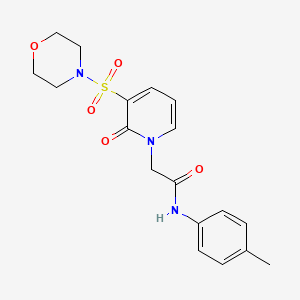
![Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)
![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)
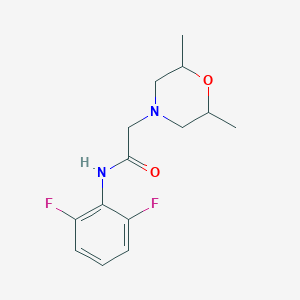
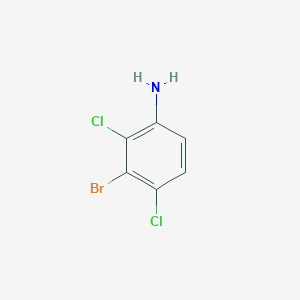
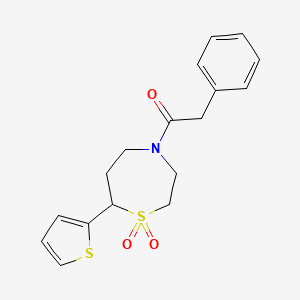
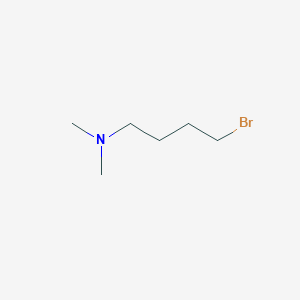
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
